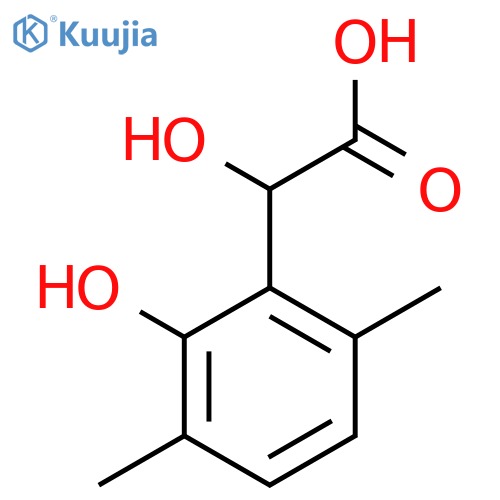Cas no 73499-85-1 (3,6-Dimethyl-2-hydroxymandelic acid)

3,6-Dimethyl-2-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 3,6-Dimethyl-2-hydroxymandelic acid
-
- インチ: 1S/C10H12O4/c1-5-3-4-6(2)8(11)7(5)9(12)10(13)14/h3-4,9,11-12H,1-2H3,(H,13,14)
- InChIKey: WEUKYHMFJDUBGW-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1C(=C(C)C=CC=1C)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 77.8
- 疎水性パラメータ計算基準値(XlogP): 1.8
3,6-Dimethyl-2-hydroxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024416-1g |
3,6-Dimethyl-2-hydroxymandelic acid |
73499-85-1 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Alichem | A015024416-250mg |
3,6-Dimethyl-2-hydroxymandelic acid |
73499-85-1 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A015024416-500mg |
3,6-Dimethyl-2-hydroxymandelic acid |
73499-85-1 | 97% | 500mg |
$815.00 | 2023-09-01 |
3,6-Dimethyl-2-hydroxymandelic acid 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
3,6-Dimethyl-2-hydroxymandelic acidに関する追加情報
3,6-Dimethyl-2-hydroxymandelic Acid (CAS No. 73499-85-1): Properties, Applications, and Market Insights
3,6-Dimethyl-2-hydroxymandelic acid (CAS No. 73499-85-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, also known as DMHMA, belongs to the class of hydroxymandelic acids, which are derivatives of mandelic acid. Its unique structural features, including the presence of hydroxyl and methyl groups, make it a valuable intermediate in synthetic chemistry and drug development.
The chemical formula of 3,6-Dimethyl-2-hydroxymandelic acid is C10H12O4, and it exhibits a molecular weight of 196.20 g/mol. The compound is characterized by its chiral center, which plays a crucial role in its biological activity. Researchers often focus on its enantiomeric purity, as the (R)- and (S)-enantiomers of DMHMA can exhibit different pharmacological properties. This aspect is particularly relevant in the context of asymmetric synthesis and chiral drug development, which are hot topics in modern medicinal chemistry.
One of the most notable applications of 3,6-Dimethyl-2-hydroxymandelic acid is its role as a precursor in the synthesis of beta-blockers and other cardiovascular drugs. The compound's ability to interact with adrenergic receptors has made it a subject of interest in the development of hypertension treatments. Additionally, its antioxidant properties have been explored in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are currently among the most searched health topics globally.
In the field of cosmetic chemistry, 3,6-Dimethyl-2-hydroxymandelic acid has been investigated for its potential as a skin-brightening agent. Its structural similarity to other hydroxy acids, such as glycolic and lactic acids, suggests possible applications in anti-aging formulations. This aligns with the growing consumer demand for natural and effective skincare ingredients, a trend that has dominated beauty industry searches in recent years.
The synthesis of 3,6-Dimethyl-2-hydroxymandelic acid typically involves stereoselective methods to ensure high enantiomeric purity. Modern techniques, such as enzymatic resolution and asymmetric hydrogenation, are often employed to produce the compound on an industrial scale. These methods are frequently searched by chemists and process engineers looking for green chemistry solutions and sustainable synthesis routes.
From a market perspective, the demand for 3,6-Dimethyl-2-hydroxymandelic acid has been steadily increasing, particularly in the pharmaceutical intermediates sector. The compound's versatility and its role in producing high-value active pharmaceutical ingredients (APIs) have made it a sought-after chemical in the fine chemicals market. Industry reports suggest that the global market for chiral intermediates like DMHMA is expected to grow significantly, driven by the expanding generic drugs market and the need for patent-expired drug alternatives.
Quality control of 3,6-Dimethyl-2-hydroxymandelic acid is crucial for its applications, with analytical methods such as HPLC and chiral chromatography being commonly used to verify its purity and enantiomeric excess. These analytical techniques are frequently searched topics among quality assurance professionals and researchers working with chiral compounds.
In conclusion, 3,6-Dimethyl-2-hydroxymandelic acid (CAS No. 73499-85-1) represents an important compound with diverse applications in pharmaceuticals, cosmetics, and biochemical research. Its unique structural features and chiral nature make it a valuable building block in modern synthetic chemistry. As research continues to uncover new applications and more efficient synthesis methods, the significance of this compound in various industries is likely to grow further.
73499-85-1 (3,6-Dimethyl-2-hydroxymandelic acid) 関連製品
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)
- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)